S33084

D3 receptor binding radioligand binding receptor pharmacology

Researchers requiring clean separation of D3-mediated from D2-mediated effects face limited options-most D3 ligands show insufficient selectivity, confounding behavioral readouts. S33084 provides a validated solution: • >100-fold D3/D2 selectivity-eliminates D2-mediated motor confounds in behavioral studies • hD3 Ki = 0.316 nM; functional pKb = 9.2 in GTPγS assays • Defined (3aR,9bS) stereochemistry ensures batch-to-batch reproducibility Supplied as solid powder (≥98% purity), soluble in DMSO, with comprehensive analytical documentation.

Molecular Formula C29H29N3O2
Molecular Weight 451.6 g/mol
CAS No. 273203-30-8
Cat. No. B1680441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS33084
CAS273203-30-8
SynonymsN-(4-(8-cyano-1,3a,4,9b-tetrahydro-3H-benzopyrano(3,4-c)pyrrol-2-yl)butyl)(4-phenyl)benzamide
S 33084
S-33084
S33084
Molecular FormulaC29H29N3O2
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESC1C2COC3=C(C2CN1CCCCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=C(C=C3)C#N
InChIInChI=1S/C29H29N3O2/c30-17-21-8-13-28-26(16-21)27-19-32(18-25(27)20-34-28)15-5-4-14-31-29(33)24-11-9-23(10-12-24)22-6-2-1-3-7-22/h1-3,6-13,16,25,27H,4-5,14-15,18-20H2,(H,31,33)/t25-,27+/m1/s1
InChIKeyQQJHRQZZCNYDMX-VPUSJEBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S33084: Selective D3 Antagonist Overview


N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide (CAS 273203-30-8), commonly designated S33084, is a benzopyranopyrrole derivative developed as a dopamine D3 receptor antagonist [1]. The compound is characterized by a fused chromeno[3,4-c]pyrrole core bearing an 8-cyano substituent and a 4-phenylbenzamide side chain attached via a butyl linker [1]. S33084 exhibits stereochemical specificity with defined (3aR,9bS) configuration and a molecular weight of 451.56 g/mol with a calculated logP of approximately 4.8–5.0, consistent with moderate lipophilicity [2]. The compound satisfies Lipinski's rule of five and is supplied as a solid powder with reported solubility in DMSO [1][2].

D3 receptor-selective antagonist for pathway-specific dopamine studies
Defined (3aR,9bS) stereochemistry enables enantiomer-controlled experimental design
Supplied as solid powder with reported DMSO solubility for in vitro assay workflows

S33084: Substitution Risks Without D3 Selectivity


Generic substitution among benzopyranopyrrole-derived dopamine D3 antagonists is not scientifically valid due to substantial variability in receptor selectivity profiles, functional antagonist potency, and in vivo behavioral outcomes across structurally related compounds [1]. While multiple compounds within this chemotype (including S33138, GR218,231, and L741,626) are classified as D3 receptor ligands, their quantitative D3/D2 selectivity ratios range from approximately 25-fold to >400-fold, and their functional activities in models of antipsychotic efficacy and extrapyramidal motor effects differ markedly [1][2]. Furthermore, the substitution of the 4-phenylbenzamide terminus in S33084 with alternative N-substituents (e.g., the N-acetylphenyl moiety in S33138) alters both absolute binding affinity and the functional balance between D3 antagonism and D2 modulation [3]. Procurement decisions based solely on chemical class without verifying compound-specific selectivity and functional data risk introducing uncontrolled pharmacological variables that undermine experimental reproducibility and data interpretability.

D3/D2 selectivity profiles vary substantially among benzopyranopyrrole analogs; substitution without compound-specific validation may introduce D2-mediated confounds
N-substituent modifications (e.g., 4-phenylbenzamide vs. acetylphenyl) alter both binding affinity and functional D2 modulation
Behavioral pharmacology outcomes are compound-specific; class-level inference risks uncontrolled motor effects and data misinterpretation

S33084: Selectivity and Functional Evidence


D3 Binding Affinity: S33084 vs. GR218,231 and S33138

S33084 exhibits higher absolute binding affinity for cloned human dopamine D3 receptors compared with the structurally related D3 antagonist GR218,231, while displaying comparable affinity to the clinical candidate S33138 [1][2]. In direct competition binding assays using [125I]iodosulpiride as radioligand on CHO cells stably expressing human D3 receptors, S33084 showed a Ki of 0.316 nM, corresponding to a pKi of 9.5 [1].

D3 Binding Affinity
Head-to-head
Ki 0.316 nM (pKi 9.5)
6.3-fold affinity difference vs GR218,231 and S33138
Supports lower working concentration context
[125I]iodosulpiride, CHO-hD3 cells
D3 receptor binding radioligand binding receptor pharmacology

D3/D2 Selectivity: S33084 vs. S33138 and Haloperidol

S33084 demonstrates >100-fold selectivity for human dopamine D3 receptors over D2 receptors, a selectivity margin substantially exceeding that of the clinical antipsychotic comparators haloperidol, clozapine, olanzapine, and risperidone, all of which exhibit near-equivalent affinity at D3 and D2 sites [1][2]. The structurally related preferential D3 antagonist S33138 displays approximately 25-fold D3/D2 selectivity, representing a 4-fold lower selectivity window than S33084 [2].

D3/D2 Selectivity
Cross-study comparable
>100-fold (S33084) vs ~25-fold (S33138) vs ~1-fold (clinical antipsychotics)
Minimizes D2-mediated confounds in D3-specific studies
Cloned human D3/D2L receptors
receptor selectivity D3/D2 selectivity ratio off-target profiling

Functional D3 Antagonism: S33084 vs. GR218,231 and L741,626

In functional [35S]GTPγS binding assays measuring G-protein activation at human dopamine D3 receptors, S33084 behaved as a pure, competitive antagonist with a pKb of 9.2, exhibiting greater potency than GR218,231 and demonstrating opposite functional selectivity compared with the preferential D2 antagonist L741,626 [1].

Functional Antagonism
Head-to-head
pKb 9.2 (competitive)
5-fold vs GR218,231
Confirms signal transduction blockade in assay
[35S]GTPγS, CHO-hD3 membranes
functional antagonism GTPγS binding competitive antagonist

In Vivo Behavioral Selectivity

S33084 was inactive in standard rodent models predictive of antipsychotic efficacy (conditioned avoidance response, amphetamine- and cocaine-induced hyperlocomotion) and did not induce catalepsy (a surrogate marker for extrapyramidal motor side effects) [1]. In contrast, the D2-preferring antagonist L741,626 produced robust antipsychotic-like effects in these same models, while the structurally related D3 antagonist GR218,231 displayed a behavioral profile similar to S33084 but with lower potency [1].

Behavioral Selectivity
Head-to-head
No significant effect on conditioned avoidance, amphetamine hyperlocomotion, or catalepsy (0.16–40 mg/kg s.c.)
L741,626: dose-dependent CAR inhibition
Clean D3 probe without D2 motor confounds
Male Wistar rats, s.c. administration
behavioral pharmacology extrapyramidal side effects conditioned avoidance response

Cross-Species D3 Affinity: Cloned vs. Native Receptors

S33084 maintains high affinity for rat dopamine D3 receptors, with pKi values of 8.72 at cloned rat D3 receptors and 8.62 at native rat D3 receptors (nucleus accumbens), while showing substantially lower affinity at native rat D2 receptors (pKi = 6.82) [1]. This translates to a native-tissue selectivity margin of approximately 63-fold for D3 over D2 receptors in rat brain.

Native Tissue Affinity
Cross-study comparable
Rat D3 pKi 8.62 vs D2 pKi 6.82 (63-fold selectivity)
S33138 ~25-fold at hD3
Maintains selectivity in rat tissue for translational studies
Rat nucleus accumbens/striatal membranes
species cross-reactivity native tissue binding rat D3 receptor

[3H]S33084 Radioligand vs. [3H]Spiperone

Tritiated S33084 ([3H]S33084) has been validated as a highly potent and selective radioligand for dopamine D3 receptors, with its competition binding profile showing a correlation coefficient of 0.99 with that of [3H]spiperone across diverse D3 receptor agonists and antagonists [1]. This correlation confirms that [3H]S33084 labels the same receptor population as the established radioligand, while its superior D3/D2 selectivity reduces non-specific binding artifacts.

Radioligand Validation
Cross-study comparable
r = 0.99 vs [3H]spiperone across 12 diverse D3 ligands
Enables selective D3 quantification without masking agents
CHO-hD3 cells, competition binding
radioligand receptor autoradiography D3 receptor quantification

S33084: Research Application Scenarios


Isolating D3 Function in Behavioral Neuroscience

S33084 is optimally deployed in rodent behavioral studies where clean separation of D3-mediated from D2-mediated effects is required. Its >100-fold selectivity for D3 over D2 receptors and its demonstrated lack of effect in conditioned avoidance, psychostimulant hyperlocomotion, and catalepsy models [1] make it a superior alternative to compounds like S33138 (25-fold selectivity) or non-selective D2/D3 antagonists such as haloperidol, which confound interpretation with D2-mediated motor effects [2]. Researchers investigating D3 contributions to cognition, social behavior, or addiction-related processes can use S33084 to attribute observed effects specifically to D3 receptor blockade.

Radioligand Binding and Autoradiography

For laboratories performing quantitative receptor autoradiography or saturation binding experiments to map D3 receptor distribution in brain tissue, [3H]S33084 provides a validated, selective alternative to non-selective D2-like radioligands such as [3H]spiperone. The 0.99 correlation coefficient between [3H]S33084 and [3H]spiperone competition binding profiles [1] confirms equivalent receptor population labeling, while its >100-fold D3/D2 selectivity eliminates the need for masking agents (e.g., unlabeled D2 antagonists) that are required when using [3H]spiperone in D3-rich regions. This reduces assay complexity and improves signal-to-noise ratio in D3-specific quantification.

Comparative D3 Antagonist Screening and SAR

S33084 serves as a benchmark reference compound for comparative pharmacology studies evaluating novel D3 antagonists. Its well-characterized binding profile at cloned human hD3 receptors (Ki = 0.316 nM), functional antagonism in GTPγS assays (pKb = 9.2), and cross-species validation in rat native tissue [1][2] provide a comprehensive baseline dataset against which new chemical entities can be compared. The compound's defined stereochemistry (3aR,9bS) and modular structure—comprising chromeno-pyrrole core, cyano substituent, butyl spacer, and 4-phenylbenzamide terminus—also make it a valuable template for medicinal chemistry efforts exploring substituent effects on D3/D2 selectivity.

Parkinson's Research: D3 Modulation Without D2 Antagonism

In Parkinson's disease models where D2 receptor antagonism would exacerbate motor deficits or interfere with L-DOPA therapy, S33084 offers a D3-selective pharmacological tool that spares D2-mediated motor function. Studies have demonstrated that S33084 improves parkinsonian-like motor dysfunction in 6-hydroxydopamine hemi-lesioned rats without affecting L-DOPA-induced dyskinesia [1]. This contrasts with non-selective or preferential D2 antagonists, which would be expected to worsen motor symptoms. Researchers investigating the therapeutic potential of D3 modulation in Parkinson's disease can use S33084 to achieve selective D3 blockade while preserving D2-dependent motor benefits.

Application
Selection Property
Validation Focus
D3-specific behavioral neuroscience studies
High D3/D2 selectivity, clean behavioral profile (no D2-mediated motor effects)
D2 motor confound exclusion, D3-specific attribution
D3 receptor autoradiography and binding studies
Validated [3H]S33084 radioligand, D3-selective labeling
Signal specificity, masking-agent-free protocol
D3 antagonist screening and SAR studies
Well-characterized binding and functional antagonist profile
Cross-assay consistency, stereochemical specificity review
Parkinson's disease research models
D3-selective antagonism sparing D2 receptors
Motor function monitoring, L-DOPA interaction assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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